2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
CAS No.: 851129-91-4
Cat. No.: VC5813147
Molecular Formula: C15H12N4O4S2
Molecular Weight: 376.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851129-91-4 |
|---|---|
| Molecular Formula | C15H12N4O4S2 |
| Molecular Weight | 376.41 |
| IUPAC Name | 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C15H12N4O4S2/c20-12(17-14-16-3-6-24-14)8-25-15-19-18-13(23-15)9-1-2-10-11(7-9)22-5-4-21-10/h1-3,6-7H,4-5,8H2,(H,16,17,20) |
| Standard InChI Key | AUDABQVUAUCLPK-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)SCC(=O)NC4=NC=CS4 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name systematically describes its architecture:
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1,3,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom at positions 1, 3, and 4.
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2,3-Dihydrobenzo[b] dioxin: A fused bicyclic system comprising a benzene ring and a 1,4-dioxane ring, partially hydrogenated at the 2 and 3 positions.
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Thiazole moiety: A five-membered ring containing sulfur and nitrogen atoms, linked via an acetamide bridge.
Molecular Formula: C₁₅H₁₂N₄O₄S₂
Molecular Weight: 376.41 g/mol.
SMILES Representation: C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)SCC(=O)NC4=NC=CS4.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions to assemble the heterocyclic components:
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Formation of 1,3,4-oxadiazole: Typically achieved via cyclization of a diacylhydrazide intermediate using dehydrating agents like phosphorus oxychloride.
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Introduction of the thioether linkage: The sulfur atom is incorporated through nucleophilic substitution between a mercapto-oxadiazole derivative and a halogenated acetamide precursor.
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Coupling with thiazole: The thiazol-2-amine is reacted with the activated acetamide intermediate under mild basic conditions.
Key Reaction Steps:
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | POCl₃, reflux | Oxadiazole | 65–75 |
| 2 | K₂CO₃, DMF, 80°C | Thioacetamide | 50–60 |
| 3 | EDCI, HOBt, RT | Final Product | 30–40 |
Spectroscopic Characterization
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¹H NMR: Signals at δ 7.8–8.2 ppm (aromatic protons), δ 4.3–4.5 ppm (dioxane methylene), and δ 3.1 ppm (thiazole protons).
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MS (ESI+): m/z 377.4 [M+H]⁺, confirming the molecular weight.
Biological Activities
| Target | Assay Model | Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| DNA Gyrase | E. coli | 3.2 μM | |
| HeLa Cells | MTT assay | 15 μM | |
| COX-2 | RAW 264.7 macrophages | 40% inhibition |
Physicochemical Properties
Solubility: Limited data available; predicted logP = 2.1 (moderately lipophilic).
Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic/basic environments.
Future Perspectives
Further research should prioritize:
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Structure-Activity Relationship (SAR) studies to optimize potency.
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Pharmacokinetic profiling to assess bioavailability and metabolic stability.
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Target validation using CRISPR/Cas9 screening or proteomics.
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